2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene
Overview
Description
2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene is an organic compound with the molecular formula C22H32F2O. It is a white crystalline solid with a spicy odor. This compound is notable for its unique structure, which includes two fluorine atoms and a bicyclohexyl group, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene involves multiple stepsThis is typically achieved through a series of reactions starting with the appropriate alcohol, followed by fluorination and methoxylation .
Industrial Production Methods
Industrial production of this compound is complex and involves several steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) to remove oxygen-containing groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism by which 2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-1-methoxy-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene
- 2,3-Difluoro-1-propoxy-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene
Uniqueness
Compared to similar compounds, 2,3-Difluoro-1-methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,3-difluoro-1-methyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32F2/c1-3-4-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-5-15(2)21(23)22(20)24/h5,14,16-19H,3-4,6-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGVTSKLKPNRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133655 | |
Record name | 2,3-Difluoro-1-methyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174350-06-2 | |
Record name | 2,3-Difluoro-1-methyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 2,3-difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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